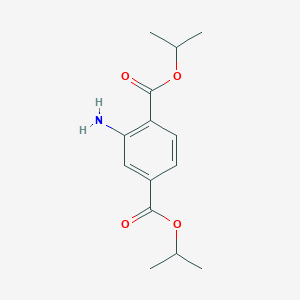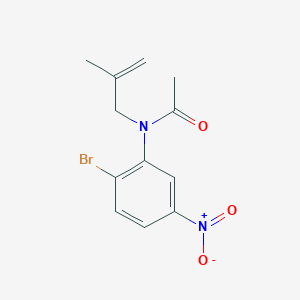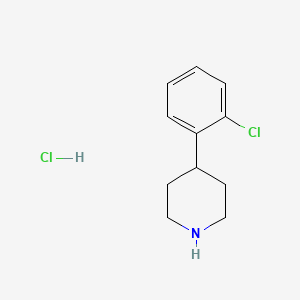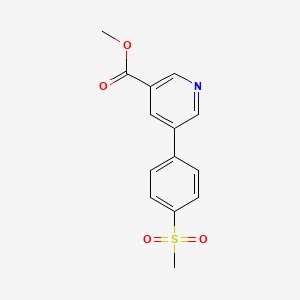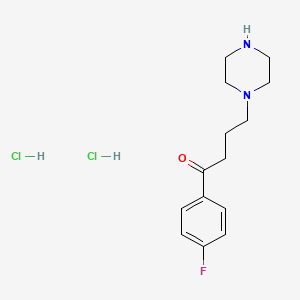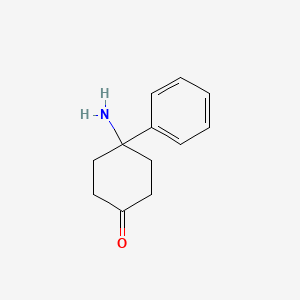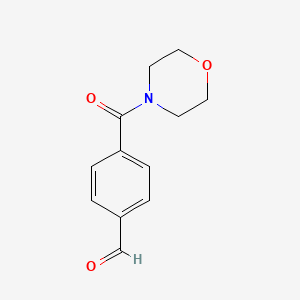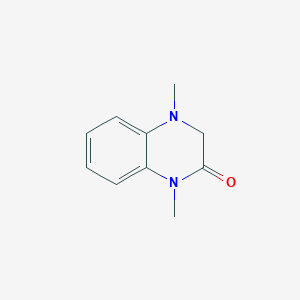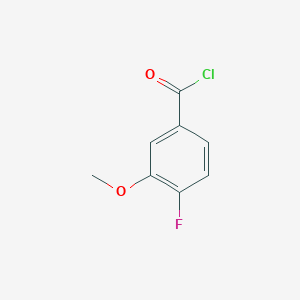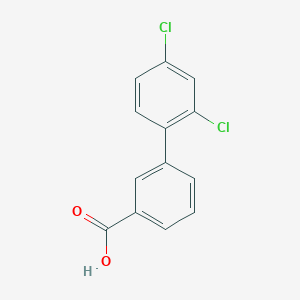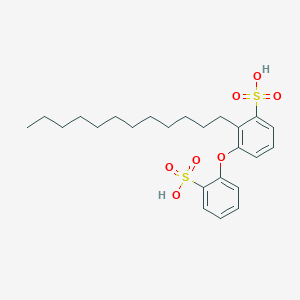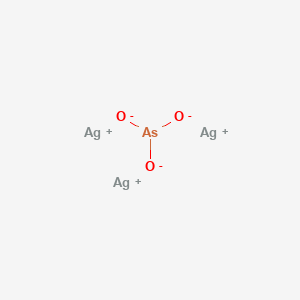
Silver arsenite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver arsenite appears as a fine yellow powder. Sensitive to light. Irritating to skin, eyes, and mucous membranes. Highly toxic by ingestion and inhalation. Used to make dyes and insecticides.
Applications De Recherche Scientifique
Oxidation Reactions and Analytical Chemistry
Silver arsenite has been utilized in oxidation reactions and analytical chemistry. Jaiswal and Yadava (1970) found that Silver(III) stabilized as its tellurato complex can be used for the oxidation of various substances, including sugars, organic acids, and several inorganic ions. The excess oxidant is measured by reducing it with an excess of arsenite and then titrating the surplus arsenite with iodine (Jaiswal & Yadava, 1970).
Environmental Monitoring and Detection
In environmental science, silver arsenite is involved in the detection and monitoring of contaminants. Wen et al. (2018) describe a method using multiligands functionalized silver nanoparticles for the assay of arsenite in environmental samples. This approach features high sensitivity and convenience for on-site assays (Wen et al., 2018).
Antimicrobial Applications
Silver compounds, including silver arsenite, have notable antimicrobial properties. Rai et al. (2009) discuss the resurgence of silver nanoparticles as potent antimicrobial agents against various pathogenic bacteria, exploiting their unique chemical and physical properties (Rai et al., 2009).
Medical and Health Care Applications
In the field of healthcare, silver arsenite's derivatives have been explored for their potential in various treatments. Lansdown (2006) highlights the use of silver in health care, notably for its antimicrobial effects in wound care, orthopaedic surgery, and various medical devices. The paper emphasizes the bioactive silver ion's role in these applications (Lansdown, 2006).
Advanced Materials and Nanotechnology
Silver arsenite also finds applications in advanced material science. Smith et al. (1996) discuss the synthesis of flat epitaxial silver films on a gallium arsenide surface, highlighting the potential of such materials in connecting metal and semiconductor technologies (Smith et al., 1996).
Propriétés
Numéro CAS |
7784-08-9 |
|---|---|
Nom du produit |
Silver arsenite |
Formule moléculaire |
Ag3AsO3 |
Poids moléculaire |
446.524 g/mol |
Nom IUPAC |
trisilver;arsorite |
InChI |
InChI=1S/3Ag.AsO3/c;;;2-1(3)4/q3*+1;-3 |
Clé InChI |
FOEYLTKIJNXAIO-UHFFFAOYSA-N |
SMILES |
[O-][As]([O-])[O-].[Ag+].[Ag+].[Ag+] |
SMILES canonique |
[O-][As]([O-])[O-].[Ag+].[Ag+].[Ag+] |
Autres numéros CAS |
7784-08-9 |
Description physique |
Silver arsenite appears as a fine yellow powder. Sensitive to light. Irritating to skin, eyes, and mucous membranes. Highly toxic by ingestion and inhalation. Used to make dyes and insecticides. |
Pictogrammes |
Acute Toxic; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



